molecular formula C10H12BrClO B1374135 4-Bromo-1-butoxy-2-chlorobenzene CAS No. 1266253-69-3

4-Bromo-1-butoxy-2-chlorobenzene

Cat. No.: B1374135
CAS No.: 1266253-69-3
M. Wt: 263.56 g/mol
InChI Key: SXRULEBIOMDAEZ-UHFFFAOYSA-N
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Description

4-Bromo-1-butoxy-2-chlorobenzene is an organic compound with the molecular formula C10H12BrClO It is a halogenated benzene derivative characterized by the presence of bromine, chlorine, and butoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butoxy-2-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-butoxy-2-chlorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-butoxy-2-chlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-butoxy-2-chlorobenzene has several scientific research applications, including:

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Comparison: 4-Bromo-1-butoxy-2-chlorobenzene is unique due to the presence of the butoxy group, which imparts different chemical properties compared to other bromochlorobenzenes.

Properties

IUPAC Name

4-bromo-1-butoxy-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRULEBIOMDAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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